molecular formula C24H29BrFN3O3S B11112745 4-bromo-N-cyclohexyl-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide

4-bromo-N-cyclohexyl-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide

Cat. No.: B11112745
M. Wt: 538.5 g/mol
InChI Key: CGVVGOSFZZYHHN-UHFFFAOYSA-N
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Description

4-bromo-N-cyclohexyl-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bromine atom, a cyclohexyl group, a fluorophenyl group, and a piperazine ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-cyclohexyl-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:

    Formation of the piperazine intermediate: This step involves the reaction of 4-fluorophenylpiperazine with an appropriate reagent to form the desired intermediate.

    Coupling with benzenesulfonamide: The intermediate is then coupled with benzenesulfonamide under specific reaction conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or continuous flow reactors: These reactors are used to control the reaction conditions and ensure consistent product quality.

    Purification techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-cyclohexyl-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-bromo-N-cyclohexyl-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-cyclohexyl-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-cyclohexyl-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C24H29BrFN3O3S

Molecular Weight

538.5 g/mol

IUPAC Name

4-bromo-N-cyclohexyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide

InChI

InChI=1S/C24H29BrFN3O3S/c25-19-6-12-23(13-7-19)33(31,32)29(22-4-2-1-3-5-22)18-24(30)28-16-14-27(15-17-28)21-10-8-20(26)9-11-21/h6-13,22H,1-5,14-18H2

InChI Key

CGVVGOSFZZYHHN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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